N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1021216-79-4
VCID: VC6667258
InChI: InChI=1S/C22H23N3O5S2/c1-3-15-5-11-18(12-6-15)32(28,29)19-13-23-22(25-21(19)27)31-14-20(26)24-16-7-9-17(10-8-16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27)
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.56

N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

CAS No.: 1021216-79-4

Cat. No.: VC6667258

Molecular Formula: C22H23N3O5S2

Molecular Weight: 473.56

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide - 1021216-79-4

Specification

CAS No. 1021216-79-4
Molecular Formula C22H23N3O5S2
Molecular Weight 473.56
IUPAC Name N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H23N3O5S2/c1-3-15-5-11-18(12-6-15)32(28,29)19-13-23-22(25-21(19)27)31-14-20(26)24-16-7-9-17(10-8-16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27)
Standard InChI Key YFXFECRZYZVOQH-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:

  • A pyrimidine ring substituted at position 5 with a 4-ethylphenylsulfonyl group.

  • A thioacetamide bridge linking the pyrimidine’s sulfur atom to an ethoxyphenyl moiety.

  • A ketone group at position 6 of the pyrimidine, contributing to its reactivity.

Table 1: Molecular and Structural Data

PropertyValue
CAS Number1021216-79-4
Molecular FormulaC₂₂H₂₃N₃O₅S₂
Molecular Weight473.56 g/mol
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC
InChIKeyYFXFECRZYZVOQH-UHFFFAOYSA-N

The presence of sulfonyl and thioether groups enhances its potential for hydrogen bonding and hydrophobic interactions, critical for binding biological targets.

Synthesis and Optimization

The synthesis of N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves multi-step organic reactions. A generalized pathway includes:

  • Sulfonation: Introduction of the sulfonyl group to the 4-ethylphenyl moiety.

  • Pyrimidine Formation: Cyclization to construct the 6-oxo-1,6-dihydropyrimidin-2-yl core.

  • Thioacetamide Coupling: Reaction of the pyrimidine thiol with chloroacetyl chloride, followed by amidation with 4-ethoxyaniline.

Critical parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., triethylamine) influence yield and purity. Chromatographic techniques are typically employed for purification, though exact solubility data remain unspecified.

Applications in Medicinal Chemistry

The compound’s hybrid structure positions it as a candidate for:

  • Dual-Target Inhibitors: Combining pyrimidine and sulfonamide pharmacophores may enable simultaneous modulation of multiple pathways.

  • Prodrug Development: The ethoxyphenyl group could serve as a metabolically labile moiety for controlled drug release.

Table 2: Comparative Analysis with Analogues

CompoundMolecular FormulaKey Structural Difference
N-(4-Ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamideC₂₂H₂₃N₃O₅S₂Baseline structure
2-((5-((4-Methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamideC₂₀H₁₉N₃O₄S₂Methyl substitution on phenyl
2-((5-((4-(tert-Butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamideC₂₃H₂₆N₃O₅S₂tert-Butyl and methoxy groups

Bulkier substituents (e.g., tert-butyl) may sterically hinder target binding, whereas electron-donating groups (e.g., methoxy) could enhance solubility.

Challenges and Future Directions

Despite its promise, several gaps hinder translational progress:

  • Pharmacokinetic Profiling: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

  • Target Identification: High-throughput screening is needed to identify precise molecular targets.

  • Toxicity Assessment: In vitro and in vivo studies are required to evaluate safety margins.

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